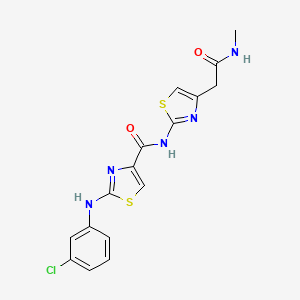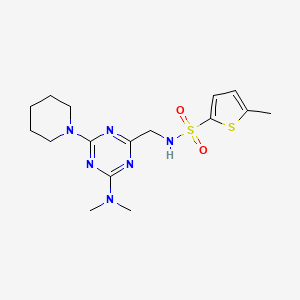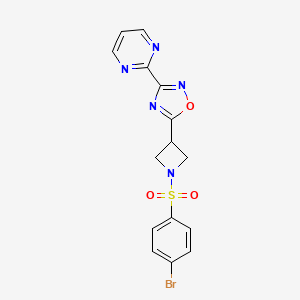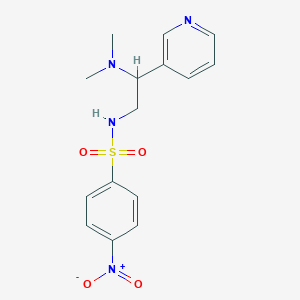![molecular formula C15H16N4 B2682413 (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile CAS No. 914636-24-1](/img/structure/B2682413.png)
(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile is a useful research compound. Its molecular formula is C15H16N4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally related to the query compound, have been explored for their anticancer properties. These complexes exhibit significant cytotoxic activity against various human tumor cell lines, highlighting their potential as anticancer drugs (Basu Baul et al., 2009).
Antibacterial Activities
Antipyrine derivatives structurally related to the query compound have been synthesized and characterized, showing strong antibacterial activities. This research suggests potential applications in developing new antibacterial agents (Xin‐Yan Zhang, 2011).
Anti-Inflammatory and Analgesic Properties
Mannich bases containing the moiety structurally similar to the compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some derivatives were found to be promising in this regard, indicating potential for therapeutic applications (K. V. Sujith et al., 2009).
Antimicrobial Activities
The synthesis of heterocyclic substances from 2-arylhydrazononitriles, akin to the compound of interest, has led to the discovery of compounds with promising antimicrobial activities against a range of bacteria and yeast. This underscores the compound's relevance in antimicrobial drug development (H. Behbehani et al., 2011).
Catalysis and Material Science
Research has also touched upon the applications of related compounds in catalysis and material science. For example, the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, involving processes akin to those that might utilize the compound , has implications for material science, particularly in the development of photoactive materials (S. Bonnet et al., 2003).
Bio-Imaging Applications
A phenanthroimidazole-based fluorescent probe structurally related to the compound has been synthesized for the selective and sensitive detection of hypochlorous acid in living cells, indicating potential applications in bio-imaging and diagnostics (Yun Zhao et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile involves the reaction of 2-bromo-3-methylbutanenitrile with 4-(2-methylpropyl)benzaldehyde to form the intermediate (E)-2-(4-(2-methylpropyl)benzylideneamino)-3-methylbutanenitrile. This intermediate is then reacted with ammonium acetate to form the final product.", "Starting Materials": [ "2-bromo-3-methylbutanenitrile", "4-(2-methylpropyl)benzaldehyde", "ammonium acetate" ], "Reaction": [ "Step 1: React 2-bromo-3-methylbutanenitrile with 4-(2-methylpropyl)benzaldehyde in the presence of a base such as potassium carbonate to form (E)-2-(4-(2-methylpropyl)benzylideneamino)-3-methylbutanenitrile.", "Step 2: React the intermediate from step 1 with ammonium acetate in the presence of a catalyst such as palladium on carbon to form (2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile." ] } | |
| 914636-24-1 | |
Fórmula molecular |
C15H16N4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-amino-3-[[4-(2-methylpropyl)phenyl]methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C15H16N4/c1-11(2)7-12-3-5-13(6-4-12)10-19-15(9-17)14(18)8-16/h3-6,10-11H,7,18H2,1-2H3 |
Clave InChI |
ADVNRHLLJHJHMK-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2682334.png)





![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2682344.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2682345.png)





